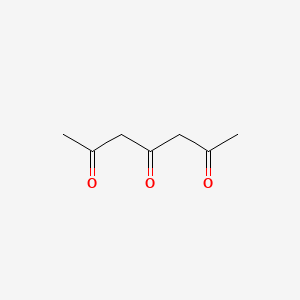
beta-D-Ribopyranose
Übersicht
Beschreibung
Beta-D-Ribopyranose: is a monosaccharide and a form of D-ribose, which is a pentose sugar It is one of the two anomeric forms of D-ribose, the other being beta-D-ribofuranoseThis compound plays a crucial role in various biological processes, including the formation of nucleotides and nucleic acids, which are essential for genetic information storage and transfer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-D-Ribopyranose can be synthesized through the isomerization of D-ribose. The process involves the conversion of D-ribose from its open-chain form to its cyclic pyranose form. This isomerization can be catalyzed by enzymes such as D-ribose pyranase, which facilitates the interconversion between this compound and beta-D-ribofuranose .
Industrial Production Methods: In industrial settings, this compound is typically produced through the fermentation of glucose by microorganisms. The fermentation process yields D-ribose, which can then be converted to this compound through enzymatic isomerization. This method is efficient and cost-effective, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-D-Ribopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One of the primary reactions it undergoes is the reversible conversion to beta-D-ribofuranose, catalyzed by D-ribose pyranase .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as nitric acid or bromine water to form ribonic acid.
Reduction: Reduction of this compound can be achieved using sodium borohydride, resulting in the formation of ribitol.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of various derivatives.
Major Products Formed:
Oxidation: Ribonic acid
Reduction: Ribitol
Substitution: Various ribopyranoside derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Beta-D-Ribopyranose is used as a building block in the synthesis of complex carbohydrates and glycoconjugates. It serves as a precursor for the synthesis of nucleotides and nucleosides, which are essential components of nucleic acids .
Biology: In biological research, this compound is studied for its role in cellular metabolism and energy production. It is a key component of the pentose phosphate pathway, which generates reducing power and precursors for nucleotide synthesis .
Medicine: this compound is investigated for its potential therapeutic applications, including its use in the treatment of metabolic disorders and as a supplement to enhance energy production in cells .
Industry: In the industrial sector, this compound is utilized in the production of riboflavin (vitamin B2) and other ribose-based compounds. It is also used in the manufacture of flavor enhancers and sweeteners .
Wirkmechanismus
Beta-D-Ribopyranose exerts its effects primarily through its role in the pentose phosphate pathway. It is converted to ribose-5-phosphate, which is a crucial intermediate in the synthesis of nucleotides and nucleic acids. The enzyme D-ribose pyranase catalyzes the interconversion between this compound and beta-D-ribofuranose, facilitating the utilization of ribose in various metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Beta-D-Ribofuranose: Another anomeric form of D-ribose, characterized by its five-membered ring structure.
Alpha-D-Ribopyranose: An anomer of D-ribose with a six-membered ring structure, differing in the orientation of the hydroxyl group at the anomeric carbon.
Alpha-D-Ribofuranose: An anomer of D-ribose with a five-membered ring structure, differing in the orientation of the hydroxyl group at the anomeric carbon.
Uniqueness: Beta-D-Ribopyranose is unique due to its specific ring structure and its role in the interconversion with beta-D-ribofuranose. This interconversion is essential for the proper functioning of the pentose phosphate pathway and the synthesis of nucleotides and nucleic acids .
Eigenschaften
IUPAC Name |
(2R,3R,4R,5R)-oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-TXICZTDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@H]([C@@H](O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316622 | |
| Record name | β-D-Ribopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7296-60-8 | |
| Record name | β-D-Ribopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-D-Ribopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-Ribopyranose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04286 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | β-D-Ribopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-D-RIBOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49X539P7H4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















